Copper(I)acetylacetonate

Description

Overview of Copper(I) Coordination Chemistry with Beta-Diketone Ligands

The coordination chemistry of copper(I) with β-diketone ligands, such as acetylacetonate (B107027) (acac), is characterized by the d¹⁰ electronic configuration of the Cu(I) ion. This configuration typically leads to coordination geometries that are linear or trigonal planar. However, the inherent instability of simple Cu(I) β-diketonates often results in disproportionation to copper(0) and copper(II) species. mdpi.com To circumvent this, stabilizing ligands are frequently employed in the synthesis of copper(I) acetylacetonate complexes.

Common stabilizing ligands include phosphines (e.g., triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and trimethylphosphine (B1194731) (PMe₃)) and 1,5-cyclooctadiene (B75094) (cod). cdnsciencepub.com These ancillary ligands coordinate to the copper(I) center, preventing its oxidation and allowing for the isolation and characterization of stable complexes. For instance, complexes with the general formula (β-diketonate)Cu(L), where L is a stabilizing ligand, have been synthesized and studied extensively.

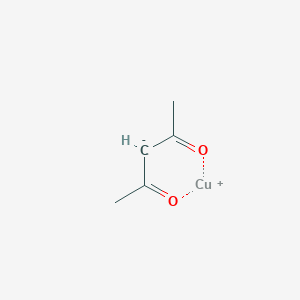

The nature of the β-diketone ligand itself also plays a crucial role in the stability and properties of the resulting copper(I) complex. The acetylacetonate anion (acac) is a bidentate ligand that typically binds to the metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org Variations in the substituents on the acetylacetonate backbone, such as the introduction of fluorine atoms to create ligands like hexafluoroacetylacetonate (hfac) and trifluoroacetylacetonate (tfac), can significantly alter the volatility and reactivity of the copper(I) complexes. cdnsciencepub.com Fluorinated β-diketonate derivatives of copper(I) exhibit enhanced volatility, making them particularly useful as precursors in chemical vapor deposition (CVD) processes for producing high-purity copper films.

The bonding mode of the acetylacetonate ligand to the metal center is another area of interest. While typically O,O'-bidentate, in some cases, the acetylacetonate ligand can bind to metals through its central carbon atom, a bonding mode more common for third-row transition metals. wikipedia.org Spectroscopic techniques, such as infrared (IR) spectroscopy, are instrumental in distinguishing between these coordination modes. wikipedia.org

Historical Context and Evolution of Research on Copper(I) Acetylacetonate

Research into metal acetylacetonate complexes has a long history, with β-diketones being one of the oldest classes of chelating ligands. mdpi.com However, the study of copper(I) acetylacetonate has evolved more slowly compared to its copper(II) analogue due to the challenges associated with its instability. mdpi.com

Early research focused on the synthesis and characterization of copper(II) acetylacetonate, [Cu(acac)₂], a stable, commercially available compound. wikipedia.org The development of synthetic methods to stabilize the +1 oxidation state of copper in the presence of β-diketone ligands marked a significant advancement in the field. A convenient method reported in the literature involves the reduction of copper(II) acetylacetonates (B15086760) with triphenylphosphine in an ethanolic solution. cdnsciencepub.com This provided a more accessible route to (Ph₃P)₂Cu(β-diketonate) complexes compared to earlier methods that utilized thallium(I) acetylacetonate or copper(I) borohydride (B1222165) precursors. cdnsciencepub.com

The evolution of research has been driven by the potential applications of copper(I) acetylacetonate complexes. A major focus has been their use as precursors for the chemical vapor deposition (CVD) of copper thin films, a critical process in the semiconductor industry. aip.org The volatility and controlled decomposition of these complexes are key properties that have been optimized through ligand design, particularly with the use of fluorinated β-diketonates and stabilizing phosphine (B1218219) ligands.

More recent research has expanded into the catalytic applications of copper(I) acetylacetonate. It has been shown to catalyze various organic reactions, including Michael additions. The oligomeric nature of some copper(I) acetylacetonate species is believed to play a role in their catalytic activity by facilitating ligand exchange dynamics. Furthermore, the unique photochemical and photophysical properties of copper complexes have led to their investigation as photoinitiators in polymerization reactions. mdpi.com

The development of advanced analytical techniques has also been crucial in advancing the understanding of copper(I) acetylacetonate. Spectroscopic methods such as UV-Vis and IR spectroscopy are used to differentiate between Cu(I) and Cu(II) complexes, with Cu(I) compounds lacking the characteristic d-d transitions observed for Cu(II) species. X-ray crystallography has provided definitive structural information for a variety of copper(I) β-diketonate complexes, revealing details about their coordination geometries and bonding. cdnsciencepub.comcdnsciencepub.com

Detailed Research Findings

The following tables summarize key research findings on the properties and synthesis of Copper(I) acetylacetonate and its derivatives.

Table 1: Physical and Chemical Properties of Copper(I) Acetylacetonate

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₅H₇CuO₂ | |

| Molecular Weight | 162.65 g/mol | |

| Oxidation State of Copper | +1 | |

| Coordination Geometry | Typically linear or trigonal planar | |

| Stability | Inherently unstable, prone to disproportionation | mdpi.com |

Table 2: Comparison of Copper(I) and Copper(II) Acetylacetonate

| Feature | Copper(I) Acetylacetonate | Copper(II) Acetylacetonate | Reference(s) |

| Structure | Typically linear or trigonal planar, often oligomeric | Square-planar geometry | |

| Stability | Less stable, requires stabilizing ligands | More stable | mdpi.com |

| Color | Lighter color (e.g., yellow to orange with phosphine adducts) | Blue-grey solid | cdnsciencepub.commagritek.com |

| Spectroscopy (UV-Vis) | Lacks d-d transitions | Strong absorption in the visible range (~600 nm) | |

| Catalytic Activity | Higher activity in CVD and some redox catalysis | Moderate activity in reactions like hydrophosphination |

Table 3: Synthesis of Phosphine-Stabilized Copper(I) Acetylacetonate Derivatives

| Precursors | Stabilizing Ligand | Product | Key Reaction Conditions | Reference(s) |

| Copper(II) hexafluoroacetylacetonate | Triphenylphosphine | (Ph₃P)₂Cu(hfac) | Ethanolic solution | cdnsciencepub.com |

| Copper(II) trifluoroacetylacetonate | Triphenylphosphine | (Ph₃P)₂Cu(tfac) | Ethanolic solution | cdnsciencepub.com |

| Sodium salt of β-diketonate, [ClCu(PR₃)] | Triorganophosphines (R = n-Bu, Ph, Cy) | (β-diketonate)Cu(PR₃) | Elimination of sodium chloride | cdnsciencepub.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H7CuO2 |

|---|---|

Molecular Weight |

162.65 g/mol |

IUPAC Name |

copper(1+);pentane-2,4-dione |

InChI |

InChI=1S/C5H7O2.Cu/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |

InChI Key |

KKBQOLVWHMQICV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.[Cu+] |

Origin of Product |

United States |

Synthetic Methodologies for Copper I Acetylacetonate

Strategies for Achieving the +1 Oxidation State

The synthesis of Copper(I) acetylacetonate (B107027) is challenging due to the tendency of the Cu(I) ion to disproportionate into Cu(II) and metallic copper (Cu(0)). smolecule.com Consequently, synthetic strategies are designed to carefully manage and stabilize the desired +1 oxidation state.

Reduction of Copper(II) Acetylacetonate Precursors

A common and convenient pathway to Copper(I) acetylacetonate complexes involves the chemical reduction of the more stable Copper(II) acetylacetonate. cdnsciencepub.com This precursor is readily available and serves as a practical starting point for accessing the less stable Cu(I) state. nih.govwikipedia.org The success of this method hinges on the selection of an appropriate reducing agent and strict control of the reaction environment to prevent re-oxidation or disproportionation.

The choice of reducing agent is critical in the conversion of Cu(II) to Cu(I) acetylacetonate. Tertiary phosphines and borane (B79455) derivatives are among the most effective reagents for this transformation.

Phosphines: Triphenylphosphine (B44618) (PPh₃) is a widely used reducing agent for this purpose. cdnsciencepub.com In a typical procedure, a stoichiometric amount of triphenylphosphine is added to a solution of the copper(II) chelate in a suitable solvent like warm ethanol (B145695). cdnsciencepub.com The phosphine (B1218219) reduces the Cu(II) center to Cu(I) while simultaneously forming a stable phosphine oxide byproduct. The ability of a tertiary phosphine to effect this reduction is linked to the R₃P/R₃PO oxidation-reduction potential and the stability of the initial Cu(II) complex. cdnsciencepub.com

Boranes: Borane derivatives, such as morpholine-borane, have also been successfully employed. High-yield synthesis can be achieved through the coreduction of Cu(II) precursors in the presence of such agents. Organoboron compounds are valuable synthetic intermediates, and their application in copper-boryl chemistry highlights their utility in mediating transformations under mild conditions. rsc.orgrsc.org

| Reducing Agent Class | Specific Example | Typical Reaction Conditions | Key Function | Reference |

|---|---|---|---|---|

| Phosphines | Triphenylphosphine (PPh₃) | Warm ethanolic solution | Reduces Cu(II) to Cu(I) | cdnsciencepub.com |

| Boranes | Morpholine-borane | Requires elevated temperature (e.g., 80°C) | Coreduction of Cu(II) precursor |

Maintaining the integrity of the Cu(I) oxidation state requires stringent control over the reaction environment. The synthesis of Copper(I) acetylacetonate complexes is highly sensitive to atmospheric oxygen and moisture.

Anhydrous Environments: Reactions are typically conducted under anhydrous (water-free) conditions. The presence of water can facilitate the disproportionation of Cu(I) ions.

Inert Atmosphere: To prevent rapid oxidation by air, syntheses must be carried out under an inert atmosphere, such as nitrogen or argon, often using specialized equipment like Schlenk lines for handling the air-sensitive compounds.

Temperature Control: The reaction temperature is another crucial parameter. For instance, the coreduction with morpholine-borane is effectively carried out at 80°C, indicating that thermal energy is required to drive the reaction, but excessive heat can lead to decomposition.

Direct Synthesis from Copper(I) Salts and Beta-Diketones

An alternative to the reduction of Cu(II) precursors is the direct synthesis from a stable copper(I) salt. A common method involves the reaction of copper(I) chloride (CuCl) with acetylacetone (B45752) in a suitable solvent like ethanol. smolecule.com This reaction requires the presence of a base, such as sodium hydroxide, to deprotonate the acetylacetone, allowing it to coordinate to the Cu(I) center. smolecule.com Another high-yield approach involves reacting a copper(I) salt with a β-diketone in the presence of trimethylphosphine (B1194731) under anhydrous conditions.

Ligand Engineering for Enhanced Stability

Due to its inherent instability, Copper(I) acetylacetonate is rarely isolated in its pure form. Instead, it is typically generated and used as part of a more stable complex. Ligand engineering, which involves the use of additional, or "ancillary," ligands, is a key strategy to stabilize the Cu(I) center.

Ancillary ligands play a crucial role in preventing the oxidation and disproportionation of the Cu(I) ion. smolecule.com These ligands coordinate to the copper center, satisfying its coordination sphere and electronically stabilizing the +1 oxidation state.

Phosphines: Tertiary phosphines, such as trimethylphosphine (PMe₃) and triphenylphosphine (PPh₃), are excellent stabilizing ligands. They form stable adducts, such as (β-diketonate)Cu(PMe₃), which are less susceptible to decomposition. In these complexes, the Cu(I) ion often adopts a tetrahedral geometry, coordinating to the two oxygen atoms of the acetylacetonate and two phosphorus atoms from the phosphine ligands. smolecule.com

Cyclooctadiene (cod): 1,5-Cyclooctadiene (B75094) is another effective stabilizing ligand for Cu(I) acetylacetonate. The olefinic double bonds of the cyclooctadiene molecule coordinate to the copper center, providing electronic stabilization.

| Ancillary Ligand | Example | Stabilization Mechanism | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Tertiary Phosphine | Trimethylphosphine (PMe₃), Triphenylphosphine (PPh₃) | Forms stable adducts, preventing disproportionation through σ-donation. | (β-diketonate)Cu(phosphine) | smolecule.com |

| Diene | 1,5-Cyclooctadiene (cod) | Coordinates to Cu(I) via its π-bonds, stabilizing the metal center. | (β-diketonate)Cu(cod) |

Synthesis of N-Heterocyclic Carbene (NHC)-Copper(I) Acetylacetonate Complexes

The synthesis of N-Heterocyclic Carbene (NHC)-Copper(I) Acetylacetonate complexes involves the coordination of a strongly σ-donating NHC ligand to a copper(I) center that also bears an acetylacetonate (acac) ligand. NHCs are known to form robust bonds with many transition metals, stabilizing them in various oxidation states. scripps.edu General and efficient pathways have been established for the synthesis of NHC-metal complexes, which can be adapted for these specific copper compounds. thieme-connect.de

Common synthetic strategies typically fall into several categories:

In situ generation of the NHC: This is one of the most common methods, where an azolium salt (the NHC precursor) is deprotonated by a base in the presence of a suitable copper(I) source. scripps.eduthieme-connect.de For the synthesis of an (NHC)Cu(acac) complex, this would involve reacting a copper(I) salt (e.g., CuCl) with the azolium salt and an acetylacetonate source in the presence of a base like sodium tert-butoxide or potassium carbonate.

Transmetalation: This route involves the transfer of an NHC ligand from a more labile NHC-metal complex, typically silver(I). thieme-connect.de An (NHC)Ag complex, which is easily prepared, can react with a copper(I) source. The driving force for this reaction is often the formation of an insoluble silver halide, which shifts the equilibrium toward the desired (NHC)Cu complex. thieme-connect.de

Reaction with a pre-formed free carbene: While less common due to the reactivity of free carbenes, a stable, isolated NHC can be directly reacted with a copper(I) precursor. thieme-connect.de

These methods provide access to a variety of NHC-copper complexes, which are valuable as catalysts in organic reactions such as C-H bond activation and cycloadditions. nih.govrsc.orgrsc.orgrsc.org The specific synthesis of a mixed-ligand complex like (NHC)Cu(acac) leverages these established principles, aiming to combine the stabilizing properties of both the NHC and acetylacetonate ligands.

| Synthetic Method | Description | Typical Reagents | Reference |

|---|---|---|---|

| In Situ Base-Assisted Deprotonation | An azolium salt (NHC precursor) is deprotonated by a base in the presence of a Cu(I) source and acetylacetone. The generated NHC immediately coordinates to the copper center. | Azolium salt (e.g., IPr·HCl), Cu(I) salt (e.g., CuCl), Base (e.g., NaOtBu, K₂CO₃), Acetylacetone | thieme-connect.de |

| Transmetalation from Silver(I) | An NHC ligand is transferred from a pre-formed (NHC)Ag complex to a Cu(I) source. The reaction is driven by the formation of a stable silver salt precipitate. | (NHC)Ag complex, Cu(I) salt (e.g., CuCl) | thieme-connect.de |

| Coordination of Free Carbene | A stable, pre-formed free NHC is directly reacted with a Cu(I) acetylacetonate precursor or a mixture that forms it in situ. | Isolated NHC, Cu(I) acetylacetonate or Cu(I) salt + acetylacetone | thieme-connect.de |

Synthetic Yield Optimization and Purity Control

High-Yield Protocols and Associated Challenges

Achieving high yields in the synthesis of copper(I) acetylacetonate is primarily challenged by the inherent instability of the copper(I) oxidation state, which is susceptible to oxidation to the more stable copper(II) state, especially in the presence of air or moisture.

High-yield protocols for the related and more stable copper(II) acetylacetonate often involve the reaction of cupric oxide with acetylacetone, achieving yields greater than 95%. However, for copper(I) acetylacetonate, different strategies are required. One effective method is the reduction of a copper(II) precursor in the presence of stabilizing ligands. For example, copper(II) chelate can be reduced using triphenylphosphine in an ethanol solution.

Another high-yield approach involves reacting a copper(I) salt directly with a β-diketone like acetylacetone, but this must be performed under strictly anhydrous conditions and often requires a co-ligand, such as trimethylphosphine, to stabilize the resulting air-sensitive copper(I) complex.

The primary challenges in these syntheses are:

Oxidation: The Cu(I) ion can be readily oxidized to Cu(II) by atmospheric oxygen. This necessitates the use of inert atmosphere techniques.

Moisture Sensitivity: The presence of water can facilitate decomposition or oxidation.

Ligand Stoichiometry: Precise control of the ligand-to-metal ratio is crucial to prevent the formation of undesired side products or incomplete stabilization of the Cu(I) center.

| Compound | Synthetic Protocol | Key Conditions | Yield | Associated Challenges | Reference |

|---|---|---|---|---|---|

| Copper(II) Acetylacetonate | Reaction of cupric oxide powder with acetylacetone. | Aqueous solvent, heating to 60-90°C, pH control. | >95% | Product purification from minor inorganic salt byproducts. | |

| Copper(I) Acetylacetonate Complex | Reduction of Copper(II) acetylacetonate with triphenylphosphine. | Ethanolic solution, warm conditions. | High | Requires stabilizing phosphine ligand; product is air-sensitive. | |

| Copper(I) Acetylacetonate Complex | Reaction of a Cu(I) salt with a β-diketone and trimethylphosphine. | Strictly anhydrous conditions, use of a Schlenk line or glovebox. | High | Extreme sensitivity to air and moisture; forms oligomeric species. |

Post-Synthesis Handling and Storage under Inert Conditions

The handling and storage of copper(I) acetylacetonate are dictated by its high sensitivity to air and moisture. Failure to maintain proper conditions leads to rapid oxidation to the blue-colored copper(II) acetylacetonate, rendering the compound impure or unusable for reactions requiring the Cu(I) oxidation state.

Strict inert-atmosphere techniques are mandatory for all post-synthesis manipulations. This typically involves the use of a glovebox or a Schlenk line, which allows for operations under a positive pressure of a dry, inert gas such as nitrogen or argon. libretexts.org

Key handling and storage protocols include:

Inert Atmosphere: All transfers and manipulations of the solid compound should be performed within a glovebox or using Schlenk techniques to prevent exposure to air. libretexts.orgsciencemadness.org

Dried Glassware: All glassware must be rigorously dried, typically in an oven at high temperatures, and cooled under vacuum or in a stream of inert gas before use. libretexts.org

Sealed Containers: The compound should be stored in a well-sealed container. For long-term storage, ampouling under vacuum or an inert atmosphere is a reliable option. sciencemadness.org

Desiccation: The sealed container should be kept inside a desiccator containing a drying agent to protect against any ingress of moisture. researchgate.net

Positive Pressure: When working on a Schlenk line, a slight positive pressure of inert gas is maintained to ensure that any leaks result in the outflow of inert gas rather than the inflow of air. sciencemadness.org

Adherence to these procedures is critical to preserve the purity and reactivity of copper(I) acetylacetonate for its intended applications.

Advanced Characterization of Copper I Acetylacetonate Complexes

Spectroscopic Probing of Electronic Structure and Coordination Environment

The electronic structure and coordination environment of copper(I) acetylacetonate (B107027) are fundamental to understanding its reactivity and properties. A suite of advanced spectroscopic techniques provides detailed insights into the oxidation state of the copper center, the nature of the metal-ligand bonding, and the local geometry of the complex.

Vibrational Analysis via Infrared (IR) Spectroscopy: Nu(C=O) and Nu(C-H) Shifts

Infrared (IR) spectroscopy provides valuable information about the coordination of the acetylacetonate ligand to the copper center by analyzing the vibrational frequencies of its functional groups. Chelation of the acetylacetonate anion to a metal ion significantly alters the bond orders within the ligand, leading to characteristic shifts in the IR spectrum compared to the free ligand.

In metal acetylacetonate complexes, the most informative regions are typically associated with the C=O and C=C stretching modes. For copper(II) acetylacetonate, prominent bands are observed around 1575 cm⁻¹ and 1531 cm⁻¹, which are assigned to ν(C=O) and ν(C=C) stretching vibrations, respectively. researchgate.netrsc.org The coordination to the Cu(II) ion causes a delocalization of the π-electrons in the chelate ring, resulting in a decrease of the C=O bond order and an increase in the C=C bond order compared to the free ligand. This leads to a lowering of the ν(C=O) frequency.

The IR spectrum of copper(I) acetylacetonate is expected to show similar features, but the precise frequencies of the ν(C=O) and ν(C-H) bands will be influenced by the different oxidation state and coordination geometry of the Cu(I) ion. The lower positive charge of Cu(I) compared to Cu(II) may result in weaker M-O bonds and consequently different shifts in the ligand's vibrational modes. Analysis of these shifts provides insight into the relative strength of the coordination bond and the electronic effects of the metal center on the acetylacetonate ligand.

| Vibrational Mode | Copper(II) Acetylacetonate researchgate.netrsc.org | General Assignment |

| ν(C=O) | ~1575 cm⁻¹ | Carbonyl Stretch |

| ν(C=C) | ~1531 cm⁻¹ | Carbon-Carbon Stretch |

| ν(C-H) | ~1414 cm⁻¹ | C-H Bending/Stretching |

| ν(Cu-O) | ~451 cm⁻¹ | Metal-Oxygen Stretch |

Application of Electron Paramagnetic Resonance (EPR) and Related Techniques (ENDOR, HYSCORE) for Spin State Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, making it exceptionally useful for distinguishing between copper(I) and copper(II) complexes. nih.gov

Copper(I) Acetylacetonate : The Cu(I) ion has a d¹⁰ electronic configuration, meaning all its d-orbitals are filled, and there are no unpaired electrons. libretexts.org Species without unpaired electrons are diamagnetic and therefore EPR silent. The absence of an EPR signal is a key piece of evidence confirming the +1 oxidation state of copper in a complex. nih.gov

Copper(II) Acetylacetonate : The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron (S=1/2), making it a paramagnetic species that is EPR active. libretexts.org The EPR spectrum of a Cu(II) complex provides detailed information about the electronic structure and the coordination environment. ethz.ch For instance, the spectrum of Cu(II) acetylacetonate shows characteristic g-tensor values and hyperfine coupling to the copper nucleus (I=3/2), which results in a four-line pattern. libretexts.orgias.ac.in

Advanced EPR techniques like Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation Spectroscopy (HYSCORE) are used to probe weak interactions between the unpaired electron and surrounding magnetic nuclei (e.g., ¹H, ¹⁴N) of the ligands. cardiff.ac.ukrsc.org These methods provide precise information on the extent of spin delocalization onto the ligands and the detailed geometric arrangement in paramagnetic complexes. cardiff.ac.uk While crucial for characterizing Cu(II) species, these techniques are not applicable to the diamagnetic Cu(I) state. nih.gov Therefore, the primary application of EPR in the context of copper(I) acetylacetonate is the confirmation of its diamagnetic nature through the lack of a signal.

Structural Elucidation and Solid-State Characterization

The precise three-dimensional arrangement of atoms in copper(I) acetylacetonate complexes is determined primarily through single-crystal X-ray diffraction, which reveals detailed information about molecular geometry and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Oligomeric Structures

Due to the d¹⁰ electronic configuration of the Cu(I) ion, it does not have a strong ligand field stabilization energy and can adopt various coordination geometries, with tetrahedral and linear being common. In complexes where copper(I) is coordinated to acetylacetonate and stabilized by other ligands, such as phosphines, a distorted tetrahedral geometry is often observed. smolecule.com In such a structure, the Cu⁺ ion is coordinated to the two oxygen atoms of the bidentate acetylacetonate ligand and two atoms from the ancillary ligands. smolecule.com

Key structural features observed in a phosphine-stabilized copper(I) acetylacetonate complex include:

Coordination Geometry : Distorted tetrahedral. smolecule.com

Cu-O Bond Lengths : Typically in the range of 2.04 Å to 2.06 Å. smolecule.com

Cu-P Bond Lengths : Approximately 2.24 Å to 2.27 Å (for phosphine (B1218219) ligands). smolecule.com

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases of bulk materials. In the context of copper(I) acetylacetonate, PXRD is employed to confirm the crystal structure and phase purity of synthesized complexes.

Studies have shown that the PXRD pattern of copper(II) acetylacetonate exhibits characteristic diffraction peaks corresponding to its crystal planes. For instance, diffraction peaks at 2θ values near 43.3°, 50.4°, and 74.1° are attributed to the (111), (200), and (220) crystal planes of a face-centered cubic structure of copper, which can be formed from the decomposition of the complex. researchgate.net The crystallographic system for [Cu(acac)2] is reported as monoclinic with the space group P21/n. researchgate.net The cell parameters have been determined as a= 10.34Å, b= 4.71Å, c= 11.38Å, and β= 91.78°. researchgate.net

The analysis of PXRD patterns allows for the determination of lattice parameters, crystallite size, and any crystalline impurities present in the sample. For example, the average crystallite size can be calculated using the Scherrer equation, which relates the peak broadening in the diffraction pattern to the size of the crystallites. researchgate.net

Table 1: PXRD Data for a Copper Acetylacetonate Complex

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Intensity |

|---|---|---|---|

| 15.822 | 5.59119 | - | - |

| 43.3 | - | (111) | - |

| 50.4 | - | (200) | - |

| 74.1 | - | (220) | - |

Electron Microscopy (TEM, SEM) for Morphology and Nanostructure Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology and nanostructure of materials.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the examination of the internal structure of materials. TEM can be used to observe the crystal lattice, identify defects, and determine the size and shape of nanoparticles with great precision.

These techniques are crucial for understanding how synthesis parameters affect the final morphology of copper-containing materials derived from acetylacetonate precursors.

Ancillary Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and the solid state. For copper(I) acetylacetonate, which is paramagnetic, NMR experiments require special considerations. umanitoba.caazom.com

The paramagnetic nature of the Cu(II) ion (a d⁹ system with one unpaired electron) leads to broad resonances in the ¹H-NMR spectrum. azom.com Despite the broadening, ¹H and ¹³C NMR can provide valuable information about the acetylacetonate ligand and its coordination to the copper center. umanitoba.ca The chemical shifts of the ligand's protons are significantly affected by the paramagnetic metal ion. azom.com For instance, the ¹H-NMR spectrum of the diamagnetic Al(acac)₃ shows sharp resonances, while the paramagnetic Cu(acac)₂ exhibits broad signals. azom.com

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For copper(I) acetylacetonate, MS can confirm the molecular formula and provide insights into the fragmentation pathways of the complex. researchgate.net The mass spectrum of copper bis(acetylacetonate) shows signals corresponding to the molecular ion and various fragment ions, which can be analyzed to understand the stability of the complex. researchgate.net The experimentally determined molecular weight of copper(II) acetylacetonate is 261.76 g/mol . sigmaaldrich.com

Table 2: Key Properties of Copper(II) Acetylacetonate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄CuO₄ sigmaaldrich.com |

| Molecular Weight | 261.76 g/mol sigmaaldrich.com |

Molar Conductance Measurements for Ionic Character Assessment

Molar conductance measurements are performed to determine the electrolytic nature of a complex in solution. By measuring the electrical conductivity of a solution of the complex, one can infer whether it behaves as an electrolyte or a non-electrolyte.

For copper(II) complexes, molar conductance values measured in a solvent like DMF can indicate their ionic character. Low molar conductance values, typically in the range of 25-30 Ω⁻¹cm²mol⁻¹, suggest a non-electrolytic nature for the copper chelates. nih.gov This indicates that the complex does not dissociate into ions in the given solvent.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition behavior of materials.

The TGA curve of copper(II) acetylacetonate shows that the decomposition process occurs in distinct steps. researchgate.net A slight mass loss is typically observed up to 200°C, which is attributed to the evaporation of moisture. researchgate.net A more significant and rapid mass loss occurs above 200°C, corresponding to the decomposition of the organic ligand. researchgate.net The total mass loss in air can be around 76.25%, while in an inert argon atmosphere, it is approximately 72.86%. researchgate.net The decomposition of the organic part is observed to begin slightly below 300°C. researchgate.net

Table 3: TGA Data for Copper(II) Acetylacetonate

| Temperature Range (°C) | Atmosphere | Mass Loss (%) | Observation |

|---|---|---|---|

| Up to 200 | Air/Argon | Slight | Evaporation of moisture researchgate.net |

| > 200 | Air/Argon | Significant | Decomposition of organic ligand researchgate.net |

| Total | Air | ~76.25 | Complete decomposition researchgate.net |

| Total | Argon | ~72.86 | Complete decomposition researchgate.net |

Mechanistic Studies of Copper I Acetylacetonate Reactivity

Ligand Exchange Dynamics and Oligomerization Effects on Reaction Pathways

The reactivity of copper(I) acetylacetonate (B107027) in catalytic processes is profoundly influenced by the dynamic exchange of ligands and the formation of oligomeric species. The acetylacetonate (acac) ligand itself can be labile, and its displacement by substrates or other coordinating species is a crucial step in many catalytic cycles. The formation of multinuclear copper complexes, particularly dimeric and tetrameric structures, often leads to cooperative effects that alter reaction pathways and enhance catalytic efficiency. nih.govacs.org

In the context of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), mechanistic studies suggest that the involvement of two copper centers is a key feature for high efficiency. nih.govnih.gov While monomeric copper(I) species can catalyze the reaction, dinuclear copper species are proposed to be highly efficient catalysts. nih.gov This bimetallic pathway is thought to facilitate key steps such as the activation of the azide (B81097). nih.govscience.gov The distance between copper centers in various complexes has been evaluated to understand these cooperative effects. For instance, the Cu-Cu distance in copper(II) acetate (B1210297), a common precatalyst that is reduced to Cu(I), is 2.64 Å, while in copper(I) acetylide polymers, it ranges from 2.5–2.8 Å. nih.gov

Studies on polynuclear copper(I) complexes supported by N-heterocyclic carbene (NHC) ligands have shown that tetranuclear precursors can break down into more active dinuclear species in solution. acs.org This highlights that the catalytically active species may not be the initial complex but rather a product of its dynamic rearrangement in the reaction medium. The equilibrium between different oligomeric states (e.g., monomer, dimer, tetramer) can be influenced by solvent, temperature, and the nature of the substrates and ligands present, thereby providing different reaction pathways. acs.orgrsc.org

Electron Transfer Pathways and Redox Chemistry

The Cu(I)/Cu(II) redox couple is the most common catalytic cycle in copper-mediated reactions. umb.edu In many aerobic oxidation reactions, a Cu(I) species is oxidized to Cu(II) by the substrate, and the resulting Cu(II) is then reduced back to Cu(I) by a reducing agent or as part of a cooperative cycle with an oxidant like O₂. scilit.com

Some catalytic cycles invoke a Cu(I)/Cu(III) couple. For instance, in certain copper-catalyzed cross-coupling and hydroamination reactions, a proposed mechanism involves the oxidative addition of a substrate to a Cu(I) complex to form a transient Cu(III) intermediate. nih.gov This is followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. nih.gov Computational studies support the involvement of Cu(III) in the rate-determining ring closure step of the CuAAC reaction, where the oxidation of copper(I) to copper(III) occurs upon the formation of a six-membered metallacycle. nih.gov This high-valent intermediate readily converts to a copper(I) triazolide, releasing the product and regenerating the catalyst. nih.gov

A sequential photocatalytic strategy has been developed that merges Cu(II) and Cu(I) catalytic cycles for the oxoallylation of vinyl arenes. nih.gov The process begins with a Cu(II)-photocatalyzed oxohalogenation, followed by a one-pot Cu(I)-photocatalyzed allylation, demonstrating the versatility of switching between copper's primary oxidation states to achieve complex transformations. nih.gov

Reducing and oxidizing agents play critical roles in initiating and sustaining catalytic cycles involving copper acetylacetonate.

Reducing Agents: When Cu(acac)₂ is used as a precatalyst, an induction period is often observed during which the Cu(II) is reduced to the catalytically active Cu(I). nih.gov This reduction can be achieved through various pathways. In alcoholic solvents like methanol (B129727), the solvent itself can act as the reducing agent via alcohol oxidation. nih.gov In other cases, a terminal alkyne substrate can induce the reduction through oxidative homocoupling (OHC) to form a diyne, a process that generates the necessary Cu(I) species. nih.govnih.gov Biologically relevant reducing agents like glutathione (B108866) can also reduce Cu(II) complexes to Cu(I), which then participate in redox cycling to generate reactive oxygen species (ROS). nih.gov

Oxidants: In aerobic oxidation reactions, molecular oxygen (O₂) is the terminal oxidant. scilit.com The challenge in these reactions is to mediate a two-electron substrate oxidation using a four-electron oxidant (O₂) and a catalyst that prefers one-electron steps. scilit.com Often, two Cu(I) centers work cooperatively, each undergoing a one-electron oxidation to Cu(II) to effect a two-electron oxidation of the substrate. The resulting Cu(II) species are then re-reduced. In other systems, oxidants are used to access higher oxidation states; for example, hypervalent iodine compounds can facilitate reactions believed to proceed through Cu(III) intermediates. scilit.com The choice of oxidant can be critical; for instance, in the atomic layer deposition of copper, co-reactants like H atoms, ozone, and water show different reactivities, with H atoms being the most effective at promoting the reduction of the Cu(acac)₂ precursor. rsc.orgresearchgate.net

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms involving copper(I) acetylacetonate relies heavily on the characterization of transient intermediates and transition states. A combination of spectroscopic techniques, kinetic studies, and computational modeling is employed to identify these fleeting species.

In the well-studied CuAAC reaction, several intermediates have been directly observed or are strongly supported by experimental and computational evidence. The formation of a copper(I) acetylide is a key initial step. nih.gov This intermediate then reacts with an azide to form a six-membered metallacycle transition state. nih.govresearchgate.net This metallacycle is proposed to involve the oxidation of Cu(I) to a high-valent Cu(III) species before collapsing to the copper(I) triazolide product complex. nih.gov

In hydrophosphination catalysis using a Cu(acac)₂ precatalyst, mechanistic probes suggest the formation of a copper(I) phosphido intermediate. nsf.gov Computational analysis of this system under photocatalytic conditions indicates that the lowest energy transition is a ligand-to-metal charge transfer (LMCT) from the phosphido ligand, which weakens the Cu-P bond and accelerates the subsequent insertion step. nsf.govchemrxiv.org

For copper-catalyzed asymmetric allylic substitution reactions, [σ + π]-allyl copper(III) species have been proposed as key intermediates. nih.gov These form via oxidative addition of the allyl substrate to a Cu(I) complex. The subsequent reductive elimination from this Cu(III) intermediate yields the final product. nih.gov Spectroscopic methods like UV-Vis and EPR spectroscopy, combined with kinetic modeling, have been used to identify initial, intermediate, and final complexes in reactions involving copper and acetylacetone-derived ligands. uq.edu.au

Kinetic Analysis and Rate-Determining Steps in Catalytic Cycles

Kinetic analysis provides quantitative insight into reaction mechanisms, helping to identify the rate-determining step (rds) and the composition of the transition state. For reactions catalyzed by copper(I) acetylacetonate, kinetic studies often reveal complex dependencies on the concentrations of the catalyst, substrates, and ligands.

In a chelation-assisted, Cu(OAc)₂-accelerated azide-alkyne cycloaddition, detailed kinetic studies were performed in both methanol and acetonitrile. nih.gov The results indicated that multiple steps could be kinetically significant. The kinetic orders of the reactants were determined, revealing that alkyne deprotonation is involved in several kinetically significant steps and that two copper centers are involved in the catalysis. nih.govnih.gov The interaction between the copper ion and a chelating azide was found to be a fast pre-equilibrium step. nih.gov

| Component | Solvent: Methanol (Order) | Solvent: Acetonitrile (Order) |

| Copper Catalyst | Complex, non-integer | Complex, non-integer |

| Alkyne | ~1 | ~1 |

| Azide | Variable (0 to 1) | Variable (0 to 1) |

| Interactive Data Table: Kinetic Orders in Cu-catalyzed Azide-Alkyne Cycloaddition. nih.gov |

In copper-catalyzed 1,4-addition reactions, kinetic studies have shown a rate law of [Cu]¹·⁵[L]⁰·⁶⁶[CX·A]¹ (where L is a phosphoramidite (B1245037) ligand and CX·A is the substrate), suggesting a rate-determining step with a stoichiometry of Cu₃L₂(CX·A)₂. cardiff.ac.uk This complex molecularity points to a mechanism involving catalyst oligomers. The reaction also exhibited an induction period, attributed to the formation of the true catalyst, and inhibition by excess ligand. cardiff.ac.uk For some complexation reactions involving acetylacetone-derived ligands, multiple sequential first-order steps have been identified, each with a distinct rate constant, indicating a multi-step pathway to the final product. uq.edu.au

Mechanistic Diversification Based on Substrate and Ligand Modifications (e.g., Hammett Analysis)

The mechanism of a copper(I) acetylacetonate-catalyzed reaction can change significantly with modifications to the electronic properties of the substrate or the steric and electronic properties of the ancillary ligands. Hammett analysis is a powerful tool used to probe these electronic effects by correlating the reaction rates of a series of para-substituted substrates with the Hammett substituent constant (σ).

A study on the hydrophosphination of substituted styrenes, catalyzed by a system derived from Cu(acac)₂, produced a divergent (concave) Hammett plot. nsf.govchemrxiv.org This nonlinear correlation is a classic indicator of a change in the reaction mechanism or rate-determining step across the series of substrates. nsf.gov For electron-donating substituents, a negative slope (ρ) was observed, consistent with a mechanism involving the development of positive charge at the benzylic position in the transition state (e.g., an insertion-based pathway). Conversely, for electron-withdrawing substituents, a positive ρ value was found, suggesting a transition state with developing negative charge, likely from a nucleophilic attack of a copper phosphido species on the alkene (conjugate addition). amazonaws.comnsf.gov

| Styrene Substituent (p-X) | Hammett Constant (σₚ) | Relative Rate (kₓ/kₙ) |

| OMe | -0.27 | 1.8 |

| Me | -0.17 | 1.4 |

| H | 0.00 | 1.0 |

| Cl | 0.23 | 1.2 |

| CF₃ | 0.54 | 2.1 |

| Interactive Data Table: Hammett Data for Cu-Catalyzed Hydrophosphination of para-Substituted Styrenes. nsf.gov |

Similarly, in the copper-catalyzed aerobic oxidation of para-substituted benzylamines, a Hammett study yielded a negative slope (ρ = -0.721), indicating that a carbocation-like intermediate is involved and that electron-donating groups accelerate the reaction. nih.gov Ligand modifications also play a crucial role. In CuH-catalyzed hydroamination, bulky bidentate phosphine (B1218219) ligands significantly enhance reactivity. Computational studies revealed that this enhancement stems not from traditional electronic or steric effects but from attractive dispersion interactions between the bulky ligand and the substrate. nih.gov This demonstrates that non-covalent interactions can be a dominant factor in catalyst design and mechanistic pathways. nih.gov

Catalytic Applications of Copper I Acetylacetonate

Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a cornerstone of organic chemistry, and copper(I) acetylacetonate (B107027) has proven to be an effective catalyst in several important reactions that achieve this transformation.

Michael Addition Reactions

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental method for C-C bond formation. Copper(I) acetylacetonate has been shown to catalyze the Michael addition of β-dicarbonyl compounds to 2-cycloalkenones and 2-cyclopentenones, leading to the formation of substituted products in high yields. scribd.com The proposed catalytic cycle involves the coordination of the copper(I) catalyst to the β-dicarbonyl compound, enhancing its nucleophilicity and facilitating the subsequent conjugate addition.

A study on the direct asymmetric Michael addition of cyclic 1,3-dicarbonyl compounds to unsaturated 2-ketoesters catalyzed by chiral bisoxazoline-copper(II) complexes, which are often reduced in situ to the active Cu(I) species, has demonstrated the formation of Michael adducts in good to high yields and with high enantioselectivity. acs.org While this example uses a copper(II) precursor, the active catalytic species is widely accepted to be copper(I).

Table 1: Copper-Catalyzed Michael Addition Reactions This table is interactive. Users can sort and filter the data.

| Michael Donor | Michael Acceptor | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (%) |

| Dimethyl malonate | 2-Azachalcone | Copper-amyloid complexes | MOPS buffer (pH 6.5) | Good to excellent | Moderate to good |

| 4-Hydroxycoumarin | Ethyl 2-oxo-4-phenylbut-3-enoate | Cu(OTf)₂-(S)-Ph-BOX | CH₂Cl₂ | 95 | 98 |

| 5,5-Dimethyl-1,3-cyclohexanedione | Ethyl 2-oxo-4-phenylbut-3-enoate | Cu(OTf)₂-(S)-Ph-BOX | CH₂Cl₂ | 92 | 96 |

Cross-Coupling Reactions (e.g., Huisgen-Click Reactions)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a "click" reaction, is a powerful tool for the synthesis of 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted triazole isomer. wikipedia.org While many copper sources can be used, the in situ generation of Cu(I) from copper(II) salts with a reducing agent is common. wikipedia.org Copper(II) acetylacetonate has been effectively used as a precatalyst in these reactions, which proceeds via the active Cu(I) species. researchgate.net

The utility of this reaction is vast, with applications in medicinal chemistry, materials science, and bioconjugation. nih.gov The mild reaction conditions and high functional group tolerance make it a highly versatile transformation. beilstein-journals.org

Table 2: Copper(I)-Catalyzed Huisgen-Click Reactions This table is interactive. Users can sort and filter the data.

| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Benzyl (B1604629) azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temperature | Quantitative |

| Various terminal alkynes | Various organic azides | CuO nanoparticles | H₂O/t-BuOH | 100 (Microwave) | 91 (Conversion) |

| Terminal alkynes | Organic azides | Cu(I) iodide/amine ligand | Various | Room Temperature | High |

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Beyond the well-known azide-alkyne cycloaddition, copper(I) catalysts are also employed in other types of [3+2] cycloaddition reactions. These reactions are valuable for the construction of five-membered heterocyclic rings. For instance, the intramolecular [3+2] cycloaddition of alkynyl sulfides can be catalyzed by copper(I) complexes, providing access to thiophene-fused heterocycles.

The mechanism of these reactions often involves the formation of a copper acetylide intermediate, which then undergoes cyclization with the tethered dipole or dipolarophile. The nature of the ligand on the copper center can significantly influence the efficiency and selectivity of the reaction.

Olefination Reactions

Information specifically detailing the use of copper(I) acetylacetonate in olefination reactions is limited in the reviewed literature. However, copper-catalyzed reactions are known to play a role in certain olefination strategies. For example, copper-mediated dehydroacylation of unstrained ketones has been developed to access functionalized olefins. nih.gov This process involves a copper-mediated cleavage of a ketone's α-C-C bond. While not a direct olefination in the traditional sense (e.g., Wittig or Horner-Wadsworth-Emmons), it represents a copper-involved pathway to alkenes.

Hydrophosphination and Hydroboration

Copper(I) acetylacetonate, often generated in situ from the more stable copper(II) acetylacetonate, is an effective catalyst for hydrophosphination reactions. nsf.gov This reaction involves the addition of a P-H bond across an unsaturated C-C bond of an alkene or alkyne. The photocatalytic hydrophosphination of alkenes and alkynes with primary and secondary phosphines has been successfully achieved using bis(acetylacetonato)copper(II) as a precatalyst, which is reduced to the active copper(I) species. nsf.gov

Similarly, copper-catalyzed hydroboration of alkenes and alkynes provides a route to organoboron compounds, which are versatile intermediates in organic synthesis. rsc.org While many catalyst systems exist, copper(I) complexes have emerged as efficient catalysts for the hydroboration of various unsaturated substrates. nih.gov

Table 3: Copper-Catalyzed Hydrophosphination of Styrenes This table is interactive. Users can sort and filter the data.

| Alkene | Phosphine (B1218219) | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Diphenylphosphine | Cu(OAc)₂·H₂O | Water (with TPGS-750-M) | Room Temperature | 95 |

| p-Chlorostyrene | Diphenylphosphine | Cu(OAc)₂·H₂O | Water (with TPGS-750-M) | Room Temperature | 98 |

| p-Methoxystyrene | Diphenylphosphine | Cu(OAc)₂·H₂O | Water (with TPGS-750-M) | Room Temperature | 96 |

| α-Methylstyrene | Diphenylphosphine | Cu(OAc)₂·H₂O | Water (with TPGS-750-M) | Room Temperature | 92 |

Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is crucial for the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. Copper(I) acetylacetonate has demonstrated its utility as a catalyst in these important transformations.

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a powerful method for the synthesis of anilines and other N-arylated compounds. While palladium catalysts are widely used, copper catalysts offer a more economical alternative. Copper(I) acetylacetonate, in conjunction with suitable ligands, can catalyze the coupling of aryl halides with amines, amides, and other nitrogen nucleophiles. researchgate.netnih.gov

Similarly, copper(I)-catalyzed C-O bond formation provides a valuable route for the synthesis of aryl ethers. organic-chemistry.orgnih.gov This reaction, another variation of the Ullmann condensation, typically involves the coupling of an aryl halide with an alcohol or phenol. The choice of ligand and base is critical for achieving high yields and broad substrate scope. nih.gov

The formation of C-S bonds through copper catalysis is also a well-established method for the synthesis of aryl thioethers. organic-chemistry.orgberkeley.edu Copper(I) acetylacetonate can facilitate the coupling of aryl halides with thiols, providing a direct route to these important sulfur-containing compounds. The reaction often proceeds under mild conditions and tolerates a variety of functional groups.

Aziridination of Alkenes

Copper-catalyzed aziridination represents a fundamental method for the synthesis of aziridines, which are valuable nitrogen-containing heterocyclic compounds used as intermediates in organic synthesis. The mechanism of copper-catalyzed aziridination of alkenes, often using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source, is understood to proceed through a Cu(I)/Cu(III) catalytic cycle. cmu.eduacs.org While both Cu(I) and Cu(II) sources can act as pre-catalysts, the active species is a Cu(I) complex. cmu.edu

The nature of the counterion on the copper catalyst significantly influences the stereochemical outcome of the reaction, particularly with (Z)-alkenes. Strongly coordinating counterions, such as acetylacetonate, have been observed to favor the isomerization of cis-alkenes like cis-stilbene (B147466) and cis-β-methylstyrene to the corresponding trans-aziridine products. cmu.eduacs.org This stereochemical outcome suggests the involvement of radical intermediates, which allow for rotation around the carbon-carbon bond before the aziridine (B145994) ring is closed. acs.org In contrast, reactions with less coordinating counterions may proceed through a more concerted pathway. cmu.eduacs.org

Table 1: Influence of Copper Catalyst Counterion on Aziridination of Styrene

| Catalyst | Alkene | Nitrogen Source | Product | Observations |

|---|---|---|---|---|

| Copper(II) acetylacetonate | Styrene | PhI=NTs | N-tosyl-2-phenylaziridine | Anchored on activated carbon, shows activity similar to homogeneous catalysis. researchgate.net |

| [Cu(OTf)]₂·toluene (B28343) | Various Alkenes | Iminoiodinane | N-sulfonyl aziridines | Used for chemoselective allylic C-H amination. nih.gov |

N-Arylation and N-H/C(sp²)-H Carboxylation

Copper acetylacetonate has been utilized as a catalyst in N-arylation reactions, a process that forms a carbon-nitrogen bond between an amine and an aryl group. Specifically, Cu(acac)₂ has been shown to be an effective catalyst for the N-arylation of various nitrogen-containing compounds, including secondary aliphatic amines, aromatic amines, azoles, and amides, using hypervalent iodonium (B1229267) salts as the aryl source. These reactions can be carried out under mild conditions, for example, at 50 °C in toluene with a weak base like potassium carbonate. thieme-connect.com The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.govacs.org

In the realm of carboxylation, copper catalysts facilitate the incorporation of carbon dioxide (CO₂) into organic molecules. Copper-catalyzed carboxylation of terminal alkynes via C-H bond activation is a notable example. nih.gov The proposed mechanism involves the formation of a copper acetylide intermediate from the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base. This is followed by the insertion of CO₂ into the polar copper-carbon bond to form a propynoate (B1239298) intermediate, which then undergoes metathesis with another molecule of the alkyne to release the carboxylic acid product and regenerate the copper acetylide species. nih.gov While direct use of copper(I) acetylacetonate is not always specified, Cu(II) salts like Cu(OAc)₂ have been studied for the C-H functionalization of arenes, which can lead to carboxylated products. nih.gov

Table 2: Selected Copper-Catalyzed N-Arylation and Carboxylation Reactions

| Reaction Type | Substrate | Aryl/C1 Source | Catalyst System | Product |

|---|---|---|---|---|

| N-Arylation | Benzimidazole | Diphenyliodonium tetrafluoroborate | Cu(acac)₂ / K₂CO₃ | N-phenylbenzimidazole thieme-connect.com |

| N-Arylation | 2-Pyrrolidinone | Diphenyliodonium tetrafluoroborate | Cu(acac)₂ / K₂CO₃ | N-phenyl-2-pyrrolidinone thieme-connect.com |

| Carboxylation | Phenylacetylene | CO₂ | Cu-NHC complex / Base | Phenylpropiolic acid nih.gov |

Amination and Amidation Reactions

Copper-catalyzed C-H amination and amidation are powerful tools for the direct formation of C-N bonds, offering an atom-economical alternative to traditional methods. nih.gov Copper(II) acetylacetonate (Cu(acac)₂) has been identified as an effective catalyst for the C-H amidation of inactivated alkyl C-H bonds. For instance, heating amides in cyclohexane (B81311) in the presence of Cu(acac)₂ and tert-butyl hydroperoxide (t-BuOOt-Bu) enables the direct synthesis of N-cyclohexyl amides without the need for a directing group or additional solvent. nih.gov This methodology has also been successfully applied to the N-alkylation of sulfoximines. nih.gov

The general mechanism for such copper-catalyzed C-H aminations often involves a chelation-assisted pathway, where a directing group on the substrate coordinates to the copper center, facilitating the activation of a nearby C-H bond. researchgate.net This is followed by reductive elimination to form the C-N bond and a Cu(I) species, which is then re-oxidized to complete the catalytic cycle. researchgate.net These methods have been applied to a wide range of substrates, including tertiary amines, benzylic C-H bonds, and C-H bonds adjacent to oxygen atoms. nih.gov

Thiolation

Copper-catalyzed thiolation, or C-S cross-coupling, provides an efficient route to synthesize aryl sulfides, which are important structural motifs in various fields. These reactions typically involve the coupling of a thiol with an aryl halide. While many copper sources can be used, the underlying mechanism often involves a Cu(I) species. A practical and efficient method for the C-S cross-coupling of thiophenols with aryl iodides uses a Cu(I) catalyst in the absence of a specific ligand. rsc.org

Mechanistic studies, including kinetic and computational investigations, suggest that the reaction can be initiated by the formation of a catalytically competent [Cu(SPh)₂]K intermediate, which arises from the strong coordination of the thiolate to the copper(I) center. rsc.org This intermediate then proceeds through a catalytic cycle to yield the diaryl sulfide (B99878) product. Another approach involves a photoinduced, copper-catalyzed coupling of aryl thiols with aryl halides at low temperatures (0°C), using CuI as a precatalyst. This process is believed to proceed via a single-electron transfer (SET) pathway involving Cu(I)-thiolate complexes and aryl radical intermediates. organic-chemistry.org Copper has also been used to catalyze the trifluoromethylthiolation of aryl halides. nih.gov

Hydrogenation and Related Redox Transformations

Selective Semi-Hydrogenation of Alkynes

The selective semi-hydrogenation of alkynes to produce (Z)-alkenes is a crucial transformation in organic synthesis. Copper catalysis offers a cost-effective and highly selective alternative to traditional noble-metal catalysts like the Lindlar catalyst, which can suffer from over-reduction and Z/E isomerization. thieme-connect.com Copper-catalyzed systems can achieve high (Z)-selectivity in the semi-hydrogenation of internal alkynes. organic-chemistry.orgthieme-connect.com

One effective system employs a readily available copper complex, [(PPh₃)CuCl]₄, under a hydrogen atmosphere (5 atm) at 100 °C. thieme-connect.com This method works for a variety of internal alkynes, including both aromatic and aliphatic derivatives, yielding the corresponding (Z)-alkenes with high stereoselectivity and minimal over-reduction to the alkane. thieme-connect.comorganic-chemistry.org The proposed mechanism involves the formation of copper hydride intermediates that undergo a stereoselective syn-addition across the alkyne triple bond, followed by protonation to yield the (Z)-alkene and regenerate the catalyst. organic-chemistry.org Another approach uses a copper catalyst with a silane (B1218182) and an alcohol as the reducing agent, which is also effective for the selective semi-hydrogenation of internal alkynes to (Z)-alkenes. researchgate.net

Table 3: Copper-Catalyzed Selective Semi-Hydrogenation of Internal Alkynes

| Alkyne Substrate | Catalyst System | Hydrogen Source | Product | Selectivity (Z:E) |

|---|---|---|---|---|

| 1-Phenyl-1-hexyne | [(PPh₃)CuCl]₄ / LiOt-Bu | H₂ (5 atm) | (Z)-1-Phenyl-1-hexene | >99:1 thieme-connect.com |

| Diphenylacetylene | [(PPh₃)CuCl]₄ / LiOt-Bu | H₂ (5 atm) | (Z)-Stilbene | >99:1 thieme-connect.com |

| 4-Octyne | [(PPh₃)CuCl]₄ / LiOt-Bu | H₂ (5 atm) | (Z)-4-Octene | >99:1 thieme-connect.com |

Electrocatalytic Hydrogenation Processes

Electrocatalysis represents a modern approach to drive chemical transformations using electricity, offering potential advantages in terms of sustainability and control. While the direct application of copper(I) acetylacetonate in electrocatalytic hydrogenation is not extensively documented in the provided context, electrochemical methods are increasingly being explored for related functionalization reactions. For instance, electrochemical strategies have been developed for the functionalization of [1.1.1]propellane, where radical intermediates are generated electrochemically. acs.org This process can lead to products that would otherwise be formed through hydrogenation, amination, or arylation pathways. acs.org

In these systems, an electric current is used to generate reactive radical species. For example, the anodic oxidation of a base can generate an alkyl radical, which then participates in a subsequent reaction cascade. acs.org While distinct from direct electrocatalytic hydrogenation, these methods highlight the potential of combining electrochemistry with catalysis to achieve novel transformations, a field where copper complexes could play a significant role in future developments.

Polymerization Catalysis

Copper(I) acetylacetonate has emerged as a versatile catalyst in the field of polymerization, demonstrating effectiveness in various initiation systems. Its applications span from photoinitiated and redox polymerization to advanced near-infrared light-activated processes.

Photoinitiated and Redox Polymerization

Copper complexes, including those based on acetylacetonate, are integral to both photopolymerization and redox polymerization techniques. In redox initiation, copper acetylacetonate-based systems, when combined with specific bidentate ligands, have shown high performance in free radical polymerization under ambient conditions, such as at room temperature and in the presence of air. These systems can be competitive with well-established redox initiating systems like the amine/benzoyl peroxide combination.

The mechanism in some of these systems involves a metal acetylacetonate–bidentate ligand interaction (MABLI), which can generate acetylacetonate radicals through a redox reaction. These radicals are capable of initiating the free radical polymerization of monomers like acrylates. This approach has also been extended to photoactivated redox processes. The versatility of copper complexes allows for their use not only in photopolymerization but also in photoassisted redox polymerization.

Photoinitiation of polymerizations, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides spatio-temporal control and leads to the formation of robust, glassy photopolymers. The kinetics of these polymerizations are influenced by factors including the nature of the monomers, the concentration of the copper catalyst and photoinitiator, and the intensity of the light source.

Novel initiating systems for redox free radical polymerization of methacrylate (B99206) resins have been developed using copper(I) complexes. For instance, a Cu(I)/ascorbic acid/benzoyl peroxide system has demonstrated significantly better performance than traditional amine/benzoyl peroxide systems, particularly in overcoming oxygen inhibition at the surface. In this system, the interaction between Cu(I) and benzoyl peroxide decomposes the peroxide to generate a benzoyl radical, with Cu(II) formed as a byproduct. The ascorbic acid acts as a reducing agent to regenerate the active Cu(I) species from Cu(II).

Near-Infrared (NIR) Photoactivated Polymerization

A significant advancement in polymerization catalysis is the use of near-infrared (NIR) light to activate redox systems containing copper acetylacetonate. This method is particularly advantageous due to the deeper penetration of NIR light into the resin, making it suitable for applications such as the polymerization of materials containing fillers. Some copper acetylacetonate-based systems, when combined with specific bidentate ligands, are highly efficient when excited in the NIR region. This allows for a redox free radical polymerization to be converted into a redox photoactivated one.

The photoactivation of these polymerization processes is possible across a range of wavelengths from near-UV to the near-infrared. For example, irradiation at 785 nm has been shown to be effective. The use of NIR light can significantly reduce the reaction time and improve the final monomer conversions.

A notable example involves the mechanosynthesis of a copper complex, Cu(acac)(2dppba), which can be used as an initiator for both redox and redox photoactivated polymerization with a unique activation by near-infrared light.

Heterogeneous Catalysis and Supported Systems

To enhance the stability, reusability, and ease of separation of copper(I) acetylacetonate catalysts, they have been immobilized on various solid supports. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Immobilization on Nanomaterials (e.g., Halloysite (B83129) Nanotubes) and Mesoporous Organosilicas

Halloysite Nanotubes (HNTs):

A novel heterogeneous catalyst has been synthesized by immobilizing copper acetylacetonate onto the surface of halloysite nanotubes. The process involves covalently bonding (3-aminopropyl)trimethoxysilane to the HNT surface, followed by the immobilization of the copper complex. The resulting catalyst, natural halloysite@Si(CH2)3NH2@Cu(acac)2, has been characterized by various analytical techniques, including TEM, SEM, EDS, FTIR, and XRD.

Mesoporous Organosilicas:

Periodic mesoporous organosilicas (PMOs) have been functionalized with acetylacetone (B45752) (acac) groups embedded within the PMO backbone. These acac-functionalized PMOs serve as robust supports for transition metal catalysts. The integration of the acac group into the PMO framework opens up new possibilities for developing stable and efficient heterogeneous catalysts. While the research highlights the potential for various transition metals, it establishes a platform for supporting copper acetylacetonate.

Catalyst Stability and Recyclability Studies

The immobilization of copper acetylacetonate onto solid supports significantly enhances its stability and allows for its recovery and reuse over multiple catalytic cycles.

Supported on Halloysite Nanotubes:

The recyclability of copper acetylacetonate immobilized on halloysite nanotubes has been demonstrated. For example, in the synthesis of 4H-chromenes, the catalyst was efficiently reused for up to five runs without a significant loss of its catalytic activity.

Supported on Mesoporous Organosilicas:

For acetylacetone-functionalized PMOs supporting a vanadium complex (as a model for acac-supported metal catalysts), the catalyst demonstrated consistent activity for at least four cycles in Mannich-type reactions with no significant decrease in performance. The catalyst was recovered by washing and drying before being used in subsequent reactions. This indicates the high stability and reusability of such supported systems.

The table below summarizes the recyclability of supported copper acetylacetonate catalysts in different reaction systems.

| Catalyst Support | Reaction Type | Number of Cycles | Outcome |

| Halloysite Nanotubes | Synthesis of 4H-chromenes | 5 | Efficient reuse with no significant loss of activity |

| Mesoporous Organosilica (with model metal) | Mannich-type reaction | 4 | Consistent activity with no significant decrease |

Applications in Materials Science and Thin Film Technologies

Precursors for Chemical Vapor Deposition (CVD)

In Chemical Vapor Deposition, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a solid thin film. Cu(I) β-diketonate compounds are effective for this purpose, allowing for the deposition of conductive copper layers and semiconducting copper oxide films.

Deposition of High-Purity Copper Thin Films

Copper(I) β-diketonate complexes are utilized as precursors for the CVD of high-purity copper films, which are essential for interconnects in microelectronics. aalto.fi These precursors are designed to be volatile and to decompose cleanly at specific temperatures, leaving behind a metallic copper layer.

One class of such precursors involves stabilizing the Copper(I) acetylacetonate (B107027) with a silylalkyne ligand. google.com These organometallic complexes can be liquids or low-melting solids, which enhances their utility in CVD processes. google.com The deposition mechanism is believed to involve a surface-catalyzed disproportionation reaction, where the Cu(I) precursor yields a volatile Copper(II) complex, the free stabilizing ligand, and the desired copper metal film on the substrate. google.com For these precursors to be effective, the stabilizing alkyne ligand must bind strongly enough to allow for vaporization without decomposition, yet weakly enough to permit the disproportionation and subsequent copper deposition to occur at elevated temperatures. google.com This balance allows for the formation of conformal copper films at relatively low substrate temperatures with rapid deposition rates. researchgate.net

Formation of Copper Oxide Films (Cu₂O, CuO)

Copper(I) acetylacetonate precursors are also employed in the CVD of copper oxide films. The specific oxide phase, either cuprous oxide (Cu₂O) or cupric oxide (CuO), can be controlled by adjusting the deposition atmosphere. harvard.edu For example, using a mesitylene (B46885) solution of a copper beta-diketonate mixture, the stoichiometry of the resulting film is dependent on the oxygen content during deposition. harvard.edu In an oxygen-free atmosphere, Cu₂O is formed, while an atmosphere containing 20% oxygen leads to the formation of CuO. harvard.edu

Cuprous oxide (Cu₂O) is a p-type semiconductor with applications in photovoltaics and thin-film transistors. aip.orgaip.org While many modern deposition techniques for Cu₂O utilize Copper(II) acetylacetonate (Cu(acac)₂), the fundamental processes often involve the formation of the Cu(I) oxidation state. harvard.eduaip.org

Precursors for Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. rsc.org This method provides exceptional control over film thickness and conformality, which is critical for fabricating complex, high-aspect-ratio structures in modern electronics. aalto.fi While many ALD processes for copper have focused on Cu(II) precursors, Cu(I) compounds present certain advantages and challenges. rsc.org

Surface Chemistry and Adsorption Mechanisms in ALD Processes

The effectiveness of an ALD process is determined by the surface chemistry of the precursor. For copper deposition, the precursor must chemisorb onto the substrate and react in a self-terminating manner. In the case of Cu(I) precursors, such as amidinates which share similarities with β-diketonates, the initial surface reaction on a silicon oxide (SiO₂) surface involves the displacement of a ligand by a surface hydroxyl (-OH) group. harvard.edu This forms a surface-bound copper species with the remaining ligand still attached. harvard.edu

In a subsequent step, a co-reactant, such as molecular hydrogen (H₂), is introduced to remove the remaining surface ligands, leaving behind a layer of copper. harvard.edu The ligands are designed to remain intact upon adsorption and be cleanly removed by the co-reactant during the second half of the ALD cycle. rsc.org The stability of the adsorbed ligands can block further precursor adsorption, ensuring the self-limiting nature of the film growth. rsc.org

First-principles calculations and reactive molecular dynamics simulations have been used to study the ALD of copper from the related Cu(II) acetylacetonate precursor. These studies show that the Cu(acac)₂ molecule chemisorbs and decomposes into a copper atom and acetylacetonate ligands on the surface. semanticscholar.org The reactivity of different co-reactants to remove these ligands follows the order of H > O₃ > H₂O. rsc.org

Mitigation of Disproportionation Reactions in Cu(I) Precursors

A significant challenge with Cu(I) β-diketonate precursors in ALD is their tendency to undergo disproportionation reactions. rsc.org This reaction involves two Cu(I) species converting into one Cu(0) (metallic copper) and one Cu(II) species, as shown in the following equation:

2Cu⁺ → Cu⁰ + Cu²⁺

This reaction can disrupt the self-limiting nature of the ALD process. rsc.org For instance, the precursor (nBu₃P)₂Cu(acac) has been observed to undergo disproportionation, depositing metallic copper while releasing gaseous Cu(acac)₂. This process begins at temperatures above 125 °C on a cobalt substrate or above 200 °C on SiO₂, setting an upper limit for the ALD temperature window when using this precursor. rsc.org The ligand environment significantly influences the rate of this disproportionation, providing a pathway for designing more stable precursors. researchgate.net

Strategies to mitigate this issue include careful control of the deposition temperature and the development of more thermally stable Cu(I) precursors with different ligand systems that are less prone to this unwanted reaction pathway. rsc.orgresearchgate.net

Nanomaterial Synthesis and Engineering

Copper(I) acetylacetonate and its Cu(II) counterpart are versatile precursors for the synthesis of copper-based nanomaterials. The thermal decomposition of these volatile organometallic compounds in a controlled environment can produce nanoparticles of either metallic copper or copper oxides. nanonasibulin.comresearchgate.net

In a typical chemical vapor nucleation process, the precursor vapor is decomposed in a flow reactor at elevated temperatures. nanonasibulin.com The resulting supersaturated copper vapor nucleates to form primary nanoparticles, which then grow and agglomerate. Studies using Copper(II) acetylacetonate have shown that at furnace temperatures of 431.5 °C and 596.0 °C, crystalline copper nanoparticles are produced. nanonasibulin.com However, at a higher temperature of 705.0 °C, the product composition depends on the precursor's vapor pressure: metallic copper particles form at higher pressures, while copper(I) oxide (Cu₂O) particles form at lower pressures. nanonasibulin.comresearchgate.net

The synthesis of copper nanoparticles from bis-(acetylacetonato)-copper(II) can also be achieved through a thermal decomposition process in the presence of non-ionic surfactants and a reducing agent. scirp.orgsemanticscholar.org The choice of surfactant can influence the resulting nanoparticle size and yield. scirp.org

| Parameter | Finding |

| Precursor | Copper(II) acetylacetonate |

| Method | Vapor-phase thermal decomposition |

| Product at < 600 °C | Primarily Copper (Cu) nanoparticles researchgate.net |

| Product at 705 °C | Cu nanoparticles (at Pprec > 10 Pa), Cu₂O nanoparticles (at Pprec ≤ 1 Pa) nanonasibulin.com |

| Primary Particle Size (at 431.5 °C) | 3.7 nm to 7.2 nm with increasing precursor pressure nanonasibulin.com |

Controlled Synthesis of Copper Nanoparticles

Copper(I) acetylacetonate serves as a precursor in the synthesis of copper nanoparticles, although the research literature more frequently describes the use of copper(II) acetylacetonate as the starting material, which then undergoes a reduction process. The thermal decomposition of copper acetylacetonate complexes is a common method for producing copper nanoparticles.

In a typical thermal decomposition process, a copper acetylacetonate complex is heated in a solvent, often in the presence of capping agents and reducing agents. For instance, copper nano/microparticles have been synthesized by the thermal decomposition of a copper precursor in octadecene at 290 °C, using stearic acid as a capping agent and 1-octadecanol as a mild reducing agent nih.gov. While this study used copper acetate (B1210297) monohydrate, the principle of thermal decomposition is applicable to acetylacetonate complexes as well.

Another approach involves the microwave irradiation of a solution containing copper acetylacetonate in benzyl (B1604629) alcohol, which has been shown to produce crystalline copper nanospheres with a size of approximately 150 nm that exhibit stability in air for several months acs.org.

The thermal decomposition of copper(II) acetylacetonate vapor in a vertical flow reactor has been studied to produce crystalline nanometer-sized copper and copper(I) oxide particles. At furnace temperatures of 431.5°C and 596.0°C, crystalline copper particles were predominantly formed. However, at 705.0°C, the product composition depended on the precursor vapor pressure, with copper particles forming at higher pressures and copper(I) oxide at lower pressures nanonasibulin.com. This indicates that the +1 oxidation state of copper is a key intermediate or product under certain synthesis conditions.

The choice of precursor, reducing agent, and capping agent, along with reaction parameters such as temperature and pH, are crucial for controlling the size, shape, and stability of the resulting copper nanoparticles mdpi.com. For example, the synthesis of copper nanoparticles with a size of about 20 nm has been achieved through the thermal decomposition of bis-(acetylacetonato)-copper(II) in the presence of Triton X-100 as a non-ionic surfactant and triphenylphosphine (B44618) as a reducing agent semanticscholar.org.

Table 1: Synthesis Parameters for Copper Nanoparticles

| Precursor | Method | Reducing Agent | Capping Agent/Surfactant | Particle Size | Reference |

|---|---|---|---|---|---|

| Copper(II) acetylacetonate | Microwave Irradiation | Benzyl alcohol | - | ~150 nm | acs.org |